N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with carboxamide, dimethylaminoethyl, and 6-methoxybenzothiazolyl moieties. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-12-10-15(20-22(12)4)17(24)23(9-8-21(2)3)18-19-14-7-6-13(25-5)11-16(14)26-18;/h6-7,10-11H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNWSATOVBBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and synthetic similarities with several pyrazole-carboxamide and benzothiazole derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and biological relevance:
Key Observations:
Structural Variations: The target compound’s 6-methoxybenzothiazole group distinguishes it from simpler pyrazole derivatives (e.g., 3a ), which lack fused heterocyclic systems. This moiety may enhance binding affinity to benzothiazole-recognizing targets (e.g., kinases or GPCRs).
Synthetic Efficiency :
- Pyrazole-carboxamide derivatives (e.g., 3a–3e ) achieve moderate yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting similar efficiency for the target compound.
- Benzothiazole functionalization in compound 7 requires cyclization, which may introduce scalability challenges absent in carboxamide coupling.
Physicochemical Properties :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3a–3e , which rely on chloroform/water partitioning during purification.
- The methoxy group in the benzothiazole ring may reduce metabolic oxidation compared to chlorinated derivatives (e.g., 3b ), enhancing metabolic stability.
Biological Implications: Pyrazole-carboxamides (e.g., 5a–c ) are frequently explored as kinase inhibitors or anti-inflammatory agents. The target’s dimethylaminoethyl side chain could modulate off-target effects (e.g., CNS penetration) compared to hydroxylamine-containing analogs. Benzothiazole derivatives (e.g., compound 7 ) often exhibit fluorescence or metal-chelating properties, which the target compound may lack due to its substitution pattern.
Research Findings and Data Robustness
- Lumping Strategy Relevance : The compound’s structural complexity may challenge "lumping" in computational models, as its dual heterocycles and charged side chain occupy a unique chemical space compared to simpler pyrazoles .
Preparation Methods
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole cyclization | Hydrazine hydrate, EtOH, 0°C, 2 h | 72 |
| N1-Methylation | (CH₃)₂SO₄, NaHCO₃, toluene, 50°C, 4 h | 85 |
| Acid chloride formation | SOCl₂, reflux, 8 h | 92 |
| Amidation | THF, K₂CO₃, 0°C to RT, 12 h | 58 |
| Salt precipitation | HCl gas, EtOAc, 0°C | 95 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H4), 7.89 (d, J = 8.8 Hz, 1H, benzothiazole-H7), 6.98 (d, J = 8.8 Hz, 1H, benzothiazole-H5), 4.12 (t, J = 6.4 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃), 2.91 (t, J = 6.4 Hz, 2H, CH₂N), 2.56 (s, 6H, N(CH₃)₂), 2.34 (s, 3H, C5-CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
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